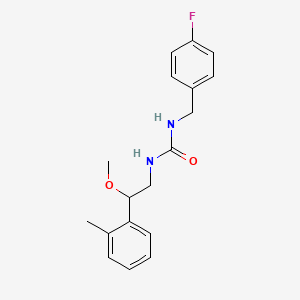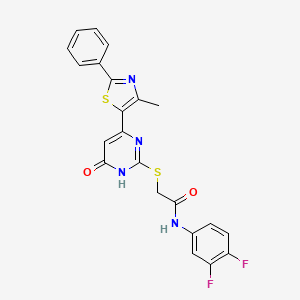
3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(3-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(3-methylphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MOB sulfonamide and is synthesized using specific methods.
Mechanism of Action
The mechanism of action of MOB sulfonamide is not fully understood. However, studies have suggested that it exerts its antibacterial and antifungal activities by inhibiting the synthesis of bacterial and fungal cell walls. It has also been found to inhibit the activity of specific enzymes involved in the biosynthesis of bacterial and fungal cell walls.
In the case of anticancer activity, MOB sulfonamide induces apoptosis in cancer cells by activating the mitochondrial pathway. It has been found to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects
MOB sulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of bacterial and fungal cells by affecting their cell wall synthesis. In cancer cells, it induces apoptosis by activating the mitochondrial pathway.
Advantages and Limitations for Lab Experiments
The advantages of using MOB sulfonamide in lab experiments include its potent antibacterial, antifungal, and anticancer activities. It is also relatively easy to synthesize using the sulfonamide coupling reaction. However, one of the limitations of using MOB sulfonamide in lab experiments is its potential toxicity to human cells. Therefore, further studies are needed to determine its safety profile.
Future Directions
There are several future directions for MOB sulfonamide research. One of the potential applications of MOB sulfonamide is in the development of new antibiotics to combat drug-resistant bacterial strains. Further studies are needed to determine its safety and efficacy in animal models and clinical trials.
MOB sulfonamide also has potential applications in the field of cancer research. Further studies are needed to determine its efficacy in animal models and clinical trials. Additionally, studies are needed to determine its potential use in combination with other anticancer drugs.
Conclusion
MOB sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized using the sulfonamide coupling reaction and has been extensively studied for its antibacterial, antifungal, and anticancer activities. Further studies are needed to determine its safety and efficacy in animal models and clinical trials.
Synthesis Methods
MOB sulfonamide is synthesized using a specific method known as the sulfonamide coupling reaction. This method involves the reaction of 3-(5-methyl-1,2,4-oxadiazol-3-yl) aniline with 3-methylbenzenesulfonyl chloride in the presence of a catalyst such as triethylamine. The reaction produces MOB sulfonamide as the final product.
Scientific Research Applications
MOB sulfonamide has been found to have potential applications in various fields of scientific research. It has been extensively studied for its antibacterial, antifungal, and anticancer activities. Studies have shown that MOB sulfonamide exhibits potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including drug-resistant strains. It has also shown antifungal activity against various fungal strains, including Candida albicans.
MOB sulfonamide has also been found to exhibit anticancer activity against various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells by activating the mitochondrial pathway. It has also been found to inhibit the proliferation and migration of cancer cells.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O2S2/c1-12-20(32-21(25-12)13-5-3-2-4-6-13)17-10-18(29)28-22(27-17)31-11-19(30)26-14-7-8-15(23)16(24)9-14/h2-10H,11H2,1H3,(H,26,30)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVSRXLZUHCDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2948411.png)
![(E)-3-(1,3-benzothiazol-2-yl)-N-[cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2948414.png)
![2-{[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2948415.png)

![2-[(E)-[(5-bromothiophen-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2948417.png)
![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2948420.png)
![N-benzylspiro[3.4]octan-5-amine](/img/structure/B2948423.png)
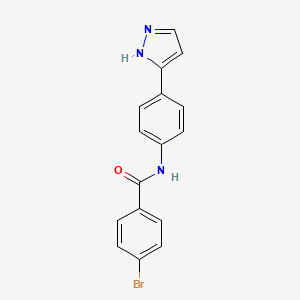
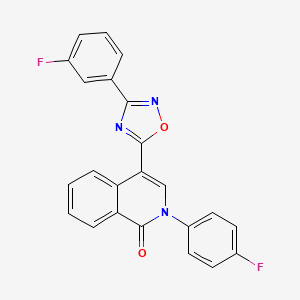
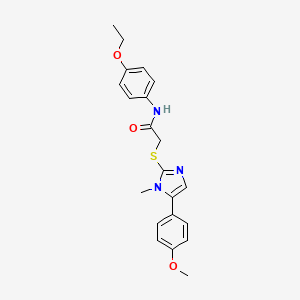
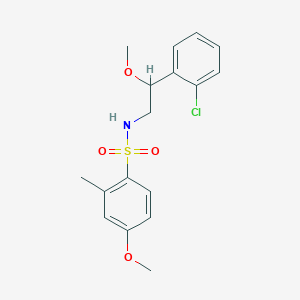
![7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B2948432.png)
![2-Oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2948433.png)
